molecular formula C18H16N2O5S2 B2548357 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034499-11-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2548357
CAS No.: 2034499-11-9
M. Wt: 404.46
InChI Key: LJYAARZKVFJTQH-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[d]oxazole core fused with a sulfonamide group. The compound’s structure includes a thiophene ring substituted at the 5-position with a furan-3-yl moiety, connected via an ethyl linker to the sulfonamide nitrogen. This architecture combines electron-rich aromatic systems (furan, thiophene) with a rigid oxazole-sulfonamide scaffold, which is frequently associated with bioactivity in antimicrobial or enzyme-targeting agents .

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYAARZKVFJTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound characterized by its unique heterocyclic structure, which includes furan, thiophene, and oxazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O4SC_{20}H_{20}N_{2}O_{4}S with a molecular weight of approximately 384.5 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds with similar structural features. For instance, derivatives of furan and oxazole have shown significant antibacterial activity against various pathogens:

Compound NameTarget OrganismsActivity
5-(furan-2-yl)-1-[2-naphthalen-2-yl-methoxy)-phenyl]-4,5-dihydro-1H-pyrazoleA. hydrophila, Y. enterocolitica, L. monocytogenes, S. aureusEffective
2-[5-(4-chlorophenyl)furan-2-yl]-methylene)-4-oxythioxothiazolidineAnticancer activitySignificant

Research indicates that compounds containing furan and thiophene rings can exhibit potent antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have highlighted that derivatives incorporating furan and oxazole structures can induce apoptosis in cancer cells:

Study ReferenceCompound TestedCancer Cell LineResult
Rangappa et al.2-[5-(4-chlorophenyl)furan-2-yl]-methylene)-4-oxythioxothiazolidineVarious cancer linesInduced apoptosis
Negi et al.1-(3’, 4’, 5’-trimethoxy) phenyl naphtha[2, 1-b] furanBreast cancer cellsSignificant cytotoxicity

These findings suggest that the incorporation of specific heterocycles can enhance the biological activity of compounds against cancer cells, possibly through mechanisms involving oxidative stress or inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell growth.
  • Cell Membrane Disruption : The presence of aromatic rings allows for interactions with lipid membranes, potentially leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to apoptosis .

Study on Antibacterial Properties

In a systematic evaluation of various derivatives with furan and thiophene moieties, researchers found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .

Study on Anticancer Efficacy

A recent study investigated the anticancer potential of several novel oxazole derivatives, including those similar to the target compound. The results indicated that these derivatives not only inhibited tumor cell proliferation but also induced apoptosis through caspase activation pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide have been evaluated for their effectiveness against various bacterial strains. Studies have shown that these compounds can inhibit bacterial growth by interfering with folate biosynthesis, a critical pathway in bacterial metabolism .

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives possess the ability to reduce inflammation markers significantly. For example, some sulfonamide-based compounds have shown IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

Anticancer Potential

The anticancer activity of this compound class has been a focal point in recent studies. Research has indicated that compounds with similar structures can inhibit the growth of various cancer cell lines, including those from lung, colon, and breast cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study involving sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Studies : In a comparative analysis of several sulfonamide derivatives, some compounds demonstrated superior anti-inflammatory activity with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Screening : A series of novel sulfonamide derivatives were tested against the NCI-H60 cancer cell line panel, revealing several candidates with low micromolar GI50 values, suggesting strong anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight Key Features
N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzo[d]oxazole sulfonamide - 2-Furyl and 2-thienyl groups
- Hydroxyl group on ethyl linker
420.454 Enhanced polarity due to hydroxyl; potential H-bonding interactions
N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-benzofuran-2-carbohydrazide Benzofuran carbohydrazide - Thiazole ring
- Nitro and hydroxy groups
~380 (estimated) Nitro group may confer redox activity; carbohydrazide for metal chelation
Piperazinyl quinolones with 5-bromothiophen-2-yl derivatives Quinolone - Bromothiophene substituents
- Piperazine linker
~450–500 DNA gyrase inhibition; bromine enhances halogen bonding
Thiazol-5-ylmethyl carbamate derivatives Thiazole-carbamate - Complex ureido and carbamate chains
- Hydrophobic substituents (e.g., phenyl)
>600 Designed for high target specificity; potential protease inhibition

Physicochemical and Pharmacokinetic Properties

Solubility and Polarity: The target compound lacks polar hydroxyl groups present in its structural analog (), which may reduce aqueous solubility but improve membrane permeability .

Synthetic Accessibility: The synthesis of the target compound likely parallels methods for similar sulfonamides (e.g., bromofuran sulfonylation in ), but the benzo[d]oxazole moiety requires additional steps, such as cyclization of o-aminophenol derivatives .

Bioactivity and Target Specificity: Sulfonamides are classically associated with carbonic anhydrase or dihydropteroate synthase inhibition. The thiophene-furan-ethyl chain may confer unique binding interactions compared to simpler aryl sulfonamides . Quinolone analogs () exhibit potent antibacterial activity via DNA gyrase inhibition, whereas the target compound’s heteroaromatic systems may favor alternative targets (e.g., kinase or protease inhibition) .

Key Research Findings

  • : Piperazinyl quinolones with thiophene substituents showed enhanced antibacterial activity against Gram-positive pathogens, highlighting the role of thiophene in improving potency .
  • : Thiazole-carbamate derivatives demonstrated high specificity in enzyme inhibition, attributed to their bulky hydrophobic substituents—a design feature absent in the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and what are common optimization challenges?

  • Methodology : Multi-step synthesis often involves coupling the furan-thiophene ethylamine moiety to the benzo[d]oxazole sulfonamide core. Key reactions include nucleophilic substitution (e.g., sulfonamide formation) and cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkages). Optimization challenges include controlling regioselectivity in heterocyclic systems and minimizing side reactions during sulfonamide bond formation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating intermediates .
  • Validation : Monitor reactions by TLC and confirm intermediates via 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the compound’s structure?

  • Methodology :

  • 1H^1H-NMR : Identify characteristic signals, such as:
  • Thiophene protons (δ 6.8–7.4 ppm, doublets or triplets).
  • Benzo[d]oxazole methyl group (δ 2.1–2.3 ppm, singlet).
  • Sulfonamide NH (δ 9.5–10.5 ppm, broad, exchangeable).
  • 13C^{13}C-NMR : Look for carbonyl carbons (C=O at δ 165–175 ppm) and sulfonamide sulfur-linked carbons (δ 45–55 ppm).
  • FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) .
    • Validation : Compare data with computed spectra (DFT) or analogous compounds in crystallographic databases (e.g., CCDC entries) .

Q. What are the compound’s key reactivity trends under oxidative or reductive conditions?

  • Methodology :

  • Oxidation : Thiophene rings may form sulfoxides (e.g., with mCPBA) or sulfones (e.g., with H2 _2O2_2/AcOH). Monitor via 1H^1H-NMR for upfield shifts in thiophene protons.
  • Reduction : The sulfonamide group is typically stable, but the benzo[d]oxazole carbonyl may reduce to a hydroxylamine under NaBH4 _4/NiCl2 _2 .
    • Troubleshooting : Use LC-MS to detect over-oxidation byproducts (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s tautomeric behavior or binding affinity?

  • Methodology :

  • Tautomerism : Optimize geometries using Gaussian09 at the B3LYP/6-31G(d) level to assess stability of thione-thiol tautomers. Compare with experimental 13C^{13}C-NMR shifts (e.g., δ 170–180 ppm for thiocarbonyls) .
  • Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
    • Case Study : For furan-thiophene hybrids, DFT predicts planar conformations critical for π-stacking in enzyme active sites .

Q. How should researchers resolve contradictions between biological assay data and computational predictions?

  • Methodology :

  • Orthogonal Assays : If a computational model suggests high affinity but in vitro assays show low activity, test purity (HPLC ≥95%) and solubility (DLS or nephelometry).
  • Dynamic Effects : Use MD simulations to assess protein flexibility or allosteric pockets missed in docking .
    • Example : A 2023 study found discrepancies in IC50_{50} values for sulfonamide derivatives due to aggregation; adding 0.1% Tween-80 resolved false negatives .

Q. What strategies optimize reaction yields in multi-step syntheses while minimizing side products?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh3 _3)4 _4 for cross-couplings).
  • In Situ Monitoring : Use ReactIR to track intermediates and adjust conditions dynamically .
    • Case Study : A 2024 protocol achieved 78% yield by switching from conventional heating to microwave-assisted synthesis (120°C, 30 min) for the thiophene-ethylamine intermediate .

Q. How does modifying substituents (e.g., methyl on benzo[d]oxazole) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at R1^1 (methyl, ethyl, H) and test against cancer cell lines (e.g., MCF-7).
  • Crystallography : Resolve co-crystals with target proteins (e.g., carbonic anhydrase IX) to identify steric or electronic effects .
    • Data : Methyl groups enhance lipophilicity (logP ↑ 0.5), improving membrane permeability but potentially reducing solubility .

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